molecular formula C10H9NO B075011 5-Methyl-1H-indole-2-carbaldehyde CAS No. 1463-60-1

5-Methyl-1H-indole-2-carbaldehyde

Cat. No. B075011
CAS RN: 1463-60-1
M. Wt: 159.18 g/mol
InChI Key: ZNQPHKBPSUZRAA-UHFFFAOYSA-N
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Description

5-Methyl-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO . It has a molecular weight of 159.18 g/mol . The IUPAC name for this compound is 5-methyl-1H-indole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of 5-Methyl-1H-indole-2-carbaldehyde includes a benzene ring fused to a pyrrole ring . The InChI code for this compound is 1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3 .


Physical And Chemical Properties Analysis

5-Methyl-1H-indole-2-carbaldehyde has a molecular weight of 159.18 g/mol, an XLogP3-AA of 2.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . It also has a topological polar surface area of 32.9 Ų .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 5-Methyl-1H-indole-2-carbaldehyde, have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Agents

Indole-5-carboxaldehyde, a close relative of 5-Methyl-1H-indole-2-carbaldehyde, has been used in the preparation of curcumin derivatives as anti-inflammatory agents .

Anticancer Applications

Indole derivatives have shown potential in the treatment of cancer cells . The indole nucleus is found in many synthetic drug molecules, which bind with high affinity to multiple receptors, making them useful in developing new anticancer derivatives .

Antimicrobial Agents

Methyl (E)-1-(substitutedbenzyl)-3-((2-(4, 5-dihydro-1H-imidazol-2-yl)hydrazono)methyl)-1H-indole-5-carboxylate derivatives were reported as antimicrobial agents . These compounds showed activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new anti-HIV derivatives .

Antioxidant Activity

Indole derivatives have been found to possess antioxidant activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new antioxidant derivatives .

Antidiabetic Applications

Indole derivatives have been found to possess antidiabetic activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new antidiabetic derivatives .

Antimalarial Applications

Indole derivatives have been found to possess antimalarial activity . The indole nucleus is a key component in many synthetic drug molecules that bind with high affinity to multiple receptors, making them useful in developing new antimalarial derivatives .

Future Directions

Indole derivatives, including 5-Methyl-1H-indole-2-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They have attracted increasing attention in recent years due to their potential in the treatment of various disorders in the human body . Therefore, it is expected that the study and application of these compounds will continue to be a significant area of research in the future .

properties

IUPAC Name

5-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-10-8(4-7)5-9(6-12)11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQPHKBPSUZRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480300
Record name 5-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-1H-indole-2-carbaldehyde

CAS RN

1463-60-1
Record name 5-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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